11-Ketoetiocholanolone

Übersicht

Beschreibung

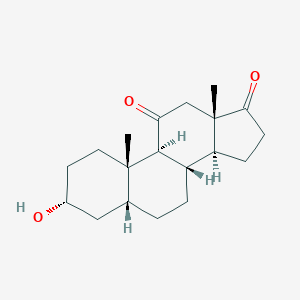

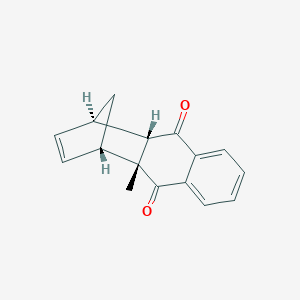

Etiocholanolone is an excreted metabolite of testosterone and has anticonvulsant activity . 11-Oxo Etiocholanolone is a steroid and belongs to the class of endogenous metabolites. It is formed from cortisol and 11-keto testosterone .

Wissenschaftliche Forschungsanwendungen

11-Oxo Etiocholanolone has several applications in scientific research:

Chemistry: Used as a reference standard in steroid analysis and as an intermediate in the synthesis of other steroids.

Biology: Studied for its role in steroid metabolism and its effects on various biological processes.

Medicine: Investigated for its potential therapeutic effects, including anticonvulsant properties and its role in stress response.

Industry: Used in the development of diagnostic assays and as a marker for steroid metabolism in various organisms

Safety and Hazards

When handling 11-Ketoetiocholanolone, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

11-Ketoetiocholanolone (11-KET), also referred to as 11-oxoetiocholanolone, is a natural steroid hormone synthesized by the adrenal glands . It belongs to the C19 steroid group and is a byproduct of the androgenic hormone testosterone . Its primary targets are the cells that have receptors for androgenic hormones. These receptors are found in various tissues throughout the body, including the muscles, bones, and certain areas of the brain.

Mode of Action

11-KET interacts with its targets by binding to androgen receptors, influencing the hypothalamic-pituitary-adrenal axis and the renin-angiotensin system to regulate metabolic processes . This binding triggers a series of cellular responses, leading to changes in gene expression and cellular function.

Biochemical Pathways

11-KET affects various cellular pathways within the body. It activates the AMP-activated protein kinase (AMPK) pathway, which plays a vital role in maintaining energy balance . The activation of this pathway can influence various aspects of cellular metabolism, including glucose uptake, lipid metabolism, and mitochondrial biogenesis.

Result of Action

The molecular and cellular effects of 11-KET’s action are diverse due to its influence on a wide range of metabolic processes. It can affect energy balance, glucose metabolism, lipid metabolism, and more . These effects can have significant implications for overall health and well-being.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 11-KET. For instance, stress levels can impact the production and action of 11-KET . The determination of fecal cortisol metabolites, including 11-KET, has been used as a noninvasive method for monitoring stress in animals . Other factors such as circadian patterns can also seriously influence plasma concentrations of 11-KET .

Biochemische Analyse

Biochemical Properties

11-Ketoetiocholanolone is a metabolite of Etiocholanolone . It interacts with various enzymes, proteins, and other biomolecules in the body. It influences the hypothalamic-pituitary-adrenal axis and the renin-angiotensin system to regulate metabolic processes . Additionally, it activates the AMP-activated protein kinase (AMPK) pathway, which plays a vital role in maintaining energy balance .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is known to be an inhibitory androstane neurosteroid, acting as a positive allosteric modulator of the GABA A receptor, and possesses anticonvulsant effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to exert its effects through its influence on the hypothalamic-pituitary-adrenal axis and the renin-angiotensin system .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It influences the hypothalamic-pituitary-adrenal axis and the renin-angiotensin system, which are crucial for regulating metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, influencing its localization or accumulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxo Etiocholanolone involves the oxidation of Etiocholanolone. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of chromium trioxide in acetic acid, which selectively oxidizes the 11-hydroxy group to a keto group .

Industrial Production Methods: Industrial production of 11-Oxo Etiocholanolone typically involves the biotransformation of steroids using microbial cultures. Specific strains of bacteria or fungi are employed to convert precursor steroids into the desired product through enzymatic oxidation .

Types of Reactions:

Oxidation: 11-Oxo Etiocholanolone can undergo further oxidation to form more oxidized derivatives.

Reduction: It can be reduced back to Etiocholanolone using reducing agents such as sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Oxidation: More oxidized steroids.

Reduction: Etiocholanolone.

Substitution: Steroids with substituted functional groups.

Vergleich Mit ähnlichen Verbindungen

Etiocholanolone: The parent compound, which is a metabolite of testosterone and has similar biological activities.

11-Keto Testosterone: Another metabolite of testosterone, which shares structural similarities with 11-Oxo Etiocholanolone.

11-Hydroxy Androsterone: A related steroid that is also involved in steroid metabolism.

Uniqueness: 11-Oxo Etiocholanolone is unique due to its specific oxidation state and its role as a metabolite of both cortisol and 11-keto testosterone. Its ability to modulate the GABA_A receptor and influence the pyrin inflammasome distinguishes it from other similar compounds .

Eigenschaften

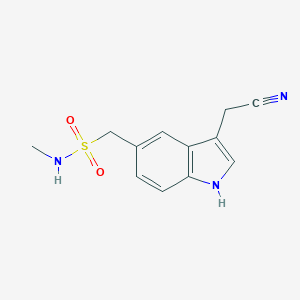

IUPAC Name |

3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-11,17-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-14,17,20H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNYGQONJQTULL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90995037 | |

| Record name | 3-Hydroxyandrostane-11,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739-27-5 | |

| Record name | 11-Ketoetiocholanolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyandrostane-11,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90995037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)